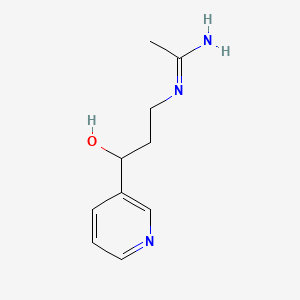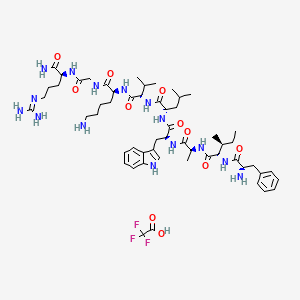
GLP-1(28-36)amide (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLP-1(28-36)amide (TFA) is a C-terminal nonapeptide derived from the cleavage of glucagon-like peptide-1 (GLP-1) by neutral endopeptidase (NEP). This compound has garnered attention due to its antioxidant properties and its potential therapeutic effects, particularly in the context of diabetes and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1(28-36)amide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acids are activated using reagents like HBTU or HATU and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of GLP-1(28-36)amide (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized for efficiency, with rigorous quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
GLP-1(28-36)amide (TFA) primarily undergoes:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
科学的研究の応用
GLP-1(28-36)amide (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving cAMP and protein kinase A (PKA).
Medicine: Explored for its potential therapeutic effects in diabetes, obesity, and cardiovascular diseases. .
作用機序
GLP-1(28-36)amide (TFA) exerts its effects through several mechanisms:
Activation of cAMP/PKA Pathway: This leads to the phosphorylation of β-catenin and other downstream targets, enhancing insulin secretion and β-cell proliferation.
Mitochondrial Targeting: The peptide helps maintain mitochondrial membrane potential and ATP levels, reducing cytotoxicity and apoptosis in stressed cells
類似化合物との比較
Similar Compounds
GLP-1(7-36)amide: The parent peptide from which GLP-1(28-36)amide is derived.
GLP-1(9-36)amide: Another metabolite of GLP-1 with different biological activities.
Uniqueness
GLP-1(28-36)amide (TFA) is unique due to its specific antioxidant properties and its ability to target mitochondria, which distinguishes it from other GLP-1 metabolites. Its therapeutic potential in diabetes and cardiovascular diseases also sets it apart .
特性
分子式 |
C56H86F3N15O11 |
|---|---|
分子量 |
1202.4 g/mol |
IUPAC名 |
(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H85N15O9.C2HF3O2/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59;3-2(4,5)1(6)7/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60);(H,6,7)/t32-,33-,37-,39-,40-,41-,42-,44-,45-;/m0./s1 |
InChIキー |
AJGPKINDFLQSCY-OPOSQYSSSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



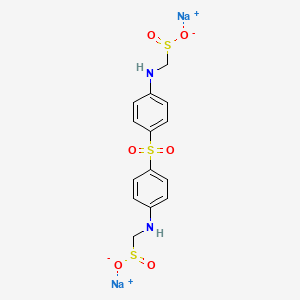
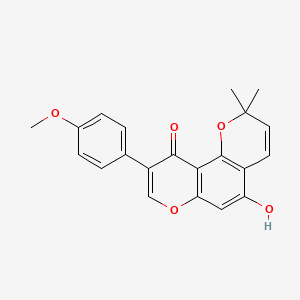
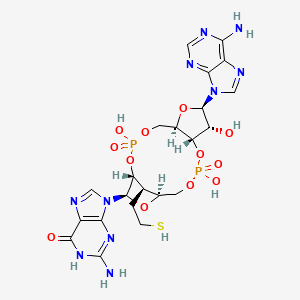


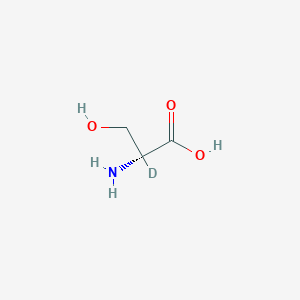
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
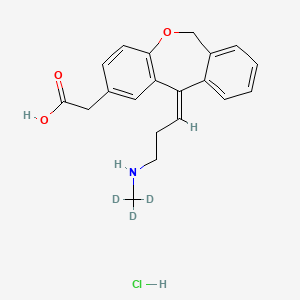


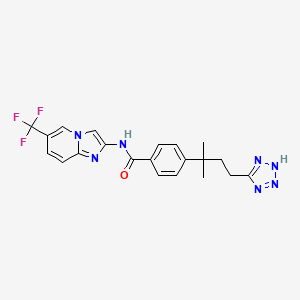
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
